6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 3rd position, and a thienyl group at the 2nd position of the quinoline ring The carboxylic acid group is located at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Bromination: The bromine atom is introduced at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- Ethyl-6-bromo-4-hydroxyquinoline-3-carboxylate
Comparison
6-bromo-3-ethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it different from other quinoline derivatives that may lack this group. The presence of the thienyl group can influence the compound’s reactivity and its interaction with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C16H12BrNO2S |
---|---|
Molecular Weight |
362.2g/mol |
IUPAC Name |
6-bromo-3-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12BrNO2S/c1-2-10-14(16(19)20)11-8-9(17)5-6-12(11)18-15(10)13-4-3-7-21-13/h3-8H,2H2,1H3,(H,19,20) |
InChI Key |
DHZPSDNMUJKMQF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O |
Canonical SMILES |
CCC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
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